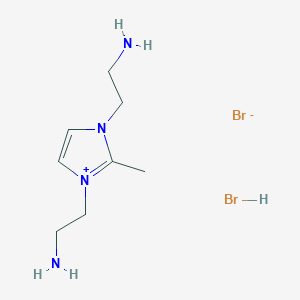
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. It is characterized by the presence of a piperidine ring substituted with an ethyl ester and a 2-chloroethyl group.
Preparation Methods
The synthesis of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-chloroethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. .
Scientific Research Applications
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromoethyl)piperidine-4-carboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Ethyl 4-(2-hydroxyethyl)piperidine-4-carboxylate: Contains a hydroxy group, which can lead to different chemical properties and biological activities.
Ethyl 4-(2-ethoxyethyl)piperidine-4-carboxylate: Contains an ethoxy group, which can affect its solubility and reactivity. These compounds share a common piperidinecarboxylate core but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
1276186-74-3 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 4-(2-chloroethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-8H2,1H3 |
InChI Key |
MDLBWAGFEGFSFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


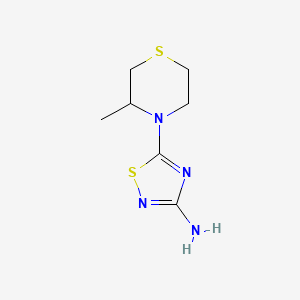
![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
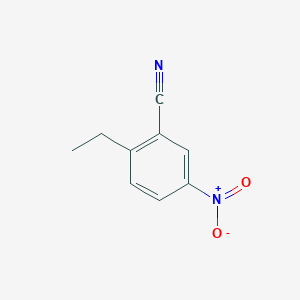
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)


![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
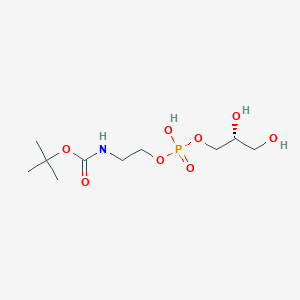
![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
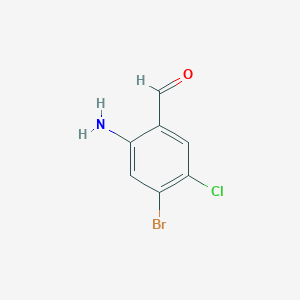

![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
